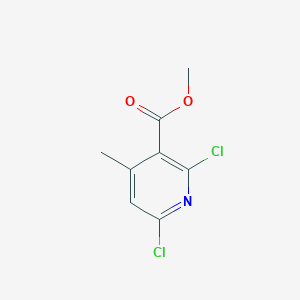

Methyl 2,6-dichloro-4-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTFUYQFPHLJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677250 | |

| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013648-04-8 | |

| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,6-dichloro-4-methylnicotinate CAS number

An Expert's Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate (CAS: 1013648-04-8)

This guide provides an in-depth examination of this compound, a key heterocyclic building block for professionals in chemical research and development. We will move beyond basic data to explore its structural significance, plausible synthetic strategies, and its functional role in the design of complex target molecules. The Chemical Abstracts Service (CAS) number for this compound is 1013648-04-8 .[1][2][3][4][5]

Core Physicochemical & Structural Profile

This compound is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in medicinal chemistry, and its decoration with specific functional groups, as seen in this molecule, is a deliberate strategy to impart desired reactivity and properties. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution reactions, making them primary handles for molecular elaboration. The methyl group at the 4-position and the methyl ester at the 3-position modulate the electronic character and steric profile of the molecule, influencing its reactivity and interaction with biological targets in downstream applications.

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1013648-04-8 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Synonym | 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester | [1] |

| Purity | Typically ≥98% | [1][6] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP | 2.48 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Proposed Synthesis Workflow

While specific peer-reviewed synthetic preparations for this compound are not extensively published, a logical and efficient pathway can be devised based on established pyridine chemistry. A common strategy involves the chlorination of a corresponding dihydroxypyridine precursor. This transformation is a cornerstone of heterocyclic chemistry, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).

The workflow below illustrates this proposed synthesis, starting from 2,6-dihydroxy-4-methylnicotinic acid.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.

Step 1: Esterification of 2,6-dihydroxy-4-methylnicotinic acid

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxy-4-methylnicotinic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,6-dihydroxy-4-methylnicotinate intermediate.

Step 2: Chlorination of the Dihydroxy Intermediate

-

Reactor Setup: In a well-ventilated fume hood, charge a flask with the crude dihydroxy intermediate from Step 1.

-

Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). The reaction is often performed with a catalytic amount of a tertiary amine or DMF.

-

Causality: The dihydroxy (or more accurately, pyridone) tautomers are converted to the corresponding chloro-substituted pyridine. POCl₃ is a powerful dehydrating and chlorinating agent perfectly suited for this transformation. The reaction is highly exothermic and releases HCl gas, necessitating careful addition and proper ventilation.

-

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The reaction should turn into a clear, dark solution.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

-

Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) to a pH of ~7-8.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

-

Application as a Versatile Chemical Scaffold

The true value of this compound lies in its utility as a versatile intermediate. The two chloro-substituents are not identical in reactivity, allowing for potential site-selective modifications. These positions are primed for a variety of cross-coupling reactions that are fundamental to modern drug discovery.

Caption: Role as a scaffold for generating molecular diversity.

This strategic positioning of reactive chlorine atoms allows medicinal chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the groups introduced at the C2 and C6 positions, researchers can fine-tune a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. The methyl group can serve as a metabolic blocker or a key binding element.[7]

Safety, Handling, and Analytical Control

As with any chlorinated heterocyclic compound, appropriate safety measures are paramount. While a specific safety data sheet (SDS) for this exact molecule is not universally available, data from closely related structures, such as methyl nicotinate and other dichloropyridines, provide a reliable basis for handling procedures.[8][9][10][11]

Hazard Profile (Anticipated):

-

Skin Irritation: Causes skin irritation.[10]

-

Eye Irritation: Causes serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Acute Toxicity: May be harmful if swallowed.[10]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[2][8] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[1][2]

Analytical Quality Control: The identity and purity of this compound should be confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show distinct singlets for the two methyl groups (ester and pyridine ring) and a singlet for the lone aromatic proton.

-

Mass Spectrometry (MS): To confirm the molecular weight (220.05 g/mol ) and isotopic pattern characteristic of a dichloro-compound.[2]

References

- 1. chemscene.com [chemscene.com]

- 2. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1013648-04-8 [m.chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1013648-04-8 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 6. calpaclab.com [calpaclab.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

physical properties of Methyl 2,6-dichloro-4-methylnicotinate

An In-Depth Technical Guide to the Physical Properties of Methyl 2,6-dichloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1013648-04-8) is a halogenated pyridine derivative.[1][2] As a substituted nicotinate, it belongs to a class of compounds recognized for their utility as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4] The strategic placement of chloro, methyl, and methyl ester functional groups on the pyridine scaffold imparts specific reactivity and physicochemical characteristics that are of significant interest in medicinal chemistry and materials science.

This guide provides a comprehensive examination of the core . It is designed to equip researchers and drug development professionals with the technical data and procedural insights necessary for its effective handling, characterization, and application in a laboratory setting. The narrative moves beyond a simple data sheet to explain the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior.

Core Chemical Identity and Properties

The foundational attributes of a compound are critical for its identification, procurement, and safe storage. This compound is identified by the CAS number 1013648-04-8.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1013648-04-8 | [1][2][5] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][6] |

| Synonym(s) | 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester | [1] |

| Purity | Typically ≥98% | [1][2] |

| SMILES | CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | [1] |

Physicochemical Characteristics

Understanding the physicochemical properties is paramount for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value / Observation | Rationale and Scientific Insight |

| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 2,6-Dichloro-4-methylnicotinonitrile which is a white to off-white crystalline solid.[3] |

| Melting Point | Data not available. | The melting point is a crucial indicator of purity. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C.[4] |

| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Sparingly soluble in water. | The chlorinated, aromatic structure suggests solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. This is critical for reaction setup and chromatographic purification. |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen). | Cool temperatures and an inert atmosphere are recommended to prevent potential degradation over time.[1][2] |

| LogP (Computed) | 2.48 | This value indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous ones.[1] |

| TPSA (Computed) | 39.19 Ų | The Topological Polar Surface Area suggests moderate cell permeability characteristics.[1] |

Spectroscopic Elucidation Workflow

Structural confirmation is a non-negotiable step in chemical research. A multi-spectroscopic approach is essential for the unambiguous identification of this compound. The following workflow represents a standard, self-validating system for characterization.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular framework. For this compound, key expected signals in ¹H NMR (in CDCl₃) would include a singlet for the lone aromatic proton, a singlet for the ester methyl protons (-OCH₃), and a singlet for the ring-attached methyl protons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this molecule would be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches, aromatic C=C stretches, and C-Cl stretches.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 220. A critical validation step is observing the characteristic isotopic pattern for two chlorine atoms, which presents as a cluster of peaks with a unique intensity ratio.

Experimental Protocols

The following protocols are grounded in standard laboratory practice and are designed to be self-validating.

Protocol for Synthesis via Esterification

This protocol describes a general and robust method for synthesizing methyl nicotinate esters from their corresponding carboxylic acids, a common transformation in medicinal chemistry.[7][8]

Causality: The reaction requires an acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to overcome the activation energy barrier.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-4-methylnicotinic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7][9]

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[7][9]

Protocol for Acquiring an FTIR Spectrum via ATR

Causality: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples without extensive preparation. It relies on the principle of total internal reflection, where an infrared beam passes through a crystal and creates an evanescent wave that penetrates a small distance into the sample in contact with it.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[10]

-

Apply Pressure: Use the device's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like methyl nicotinate and other chlorinated pyridines can be used to infer its likely hazard profile.[11][12]

GHS Hazard Statements (Anticipated):

| Hazard Code | Statement | Source (from related compounds) |

| H315 | Causes skin irritation. | [11][12] |

| H319 | Causes serious eye irritation. | [11][12] |

| H335 | May cause respiratory irritation. | [11][12] |

| H402 | Harmful to aquatic life. |

Precautionary Measures & PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[13]

First Aid:

-

If Inhaled: Move the person to fresh air.[13]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

If Swallowed: Rinse mouth and drink plenty of water.[13]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical and chemical properties defined by its substituted pyridine structure. This guide has provided a detailed overview of its core identity, physicochemical characteristics, and the standard workflows for its synthesis and characterization. By understanding the causality behind these experimental protocols and adhering to strict safety measures, researchers can confidently and effectively utilize this compound in their research and development endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]

- 5. This compound | 1013648-04-8 [m.chemicalbook.com]

- 6. Methyl 4,6-dichloro-2-methylnicotinate | C8H7Cl2NO2 | CID 58379193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

Methyl 2,6-dichloro-4-methylnicotinate molecular weight

An In-Depth Technical Guide to Methyl 2,6-dichloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, with a primary emphasis on its molecular weight. As a substituted pyridine derivative, this compound serves as a valuable building block in synthetic organic chemistry, making a thorough understanding of its characteristics essential for its effective application in research and development.

Core Physicochemical Properties

This compound is a chlorinated pyridine carboxylic acid methyl ester. Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

A summary of its key identifiers and properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 220.05 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| CAS Number | 1013648-04-8 | [1][2] |

| IUPAC Name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | N/A |

| Synonyms | 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester | [2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C or 4°C, stored under nitrogen | [1][2] |

Understanding the Molecular Weight

The molecular weight of a compound is a fundamental property derived from its atomic composition. For this compound (C₈H₇Cl₂NO₂), the molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 7.056 + 70.906 + 14.007 + 31.998 = 220.055 g/mol

This theoretical value is consistent with the experimentally determined and reported molecular weight of 220.05 g/mol .[1][2]

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity. Mass spectrometry is the primary technique for this purpose.

Mass Spectrometry Protocol

The following is a generalized protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for enhancing ionization)

-

Vials and syringes

Instrumentation:

-

A mass spectrometer equipped with an ESI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode, as the pyridine nitrogen can be readily protonated.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 m/z).

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺. For this compound, this would be expected at an m/z of approximately 221.06. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Isomeric Specificity

It is critical for researchers to recognize that other compounds share the same molecular formula (C₈H₇Cl₂NO₂) and, therefore, the same molecular weight (220.05 g/mol ).[3][4] Distinguishing this compound from its isomers is essential for unambiguous results in any downstream application.

Key Isomers:

-

Methyl 2,4-dichloro-6-methylnicotinate (CAS: 138642-40-7)[3]

-

Methyl 4,6-dichloro-2-methylnicotinate (CAS: 1196073-28-5)[4]

The structural differences between these isomers are illustrated below.

Caption: Structural Isomers with Identical Molecular Weight.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods (e.g., GC-MS or LC-MS) are indispensable for differentiating these isomers based on their unique structural and physicochemical properties.

Conclusion

The molecular weight of this compound is a foundational piece of data, determined to be 220.05 g/mol from its molecular formula, C₈H₇Cl₂NO₂. While this value is straightforward to calculate, its experimental verification via techniques like mass spectrometry is a crucial step in confirming the identity and purity of the compound. Researchers must remain vigilant about the potential for isomeric ambiguity and employ appropriate analytical methods to ensure the correct starting material is used in their experimental workflows.

References

Introduction: A Versatile Chlorinated Pyridine Building Block

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 2,6-dichloro-4-methylnicotinate

This compound is a halogenated pyridine derivative that serves as a highly functionalized intermediate in synthetic organic chemistry. Its structure, characterized by a pyridine core bearing two reactive chlorine atoms, a methyl group, and a methyl ester, makes it a valuable precursor for the development of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups—two electrophilic sites for nucleophilic substitution and an ester group for further modification—provides chemists with a versatile scaffold for molecular design.

This guide offers a comprehensive examination of this compound, detailing its molecular structure, physicochemical properties, synthesis, and structural elucidation by modern spectroscopic methods. It further explores the compound's chemical reactivity and its applications as a pivotal building block, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use.

| Identifier | Value | Source |

| IUPAC Name | methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | [3] |

| CAS Number | 1013648-04-8 | [3][4] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [3] |

| Molecular Weight | 220.05 g/mol | [3] |

| Canonical SMILES | CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | [3] |

| Physical Form | Solid (predicted) | |

| Calculated LogP | 2.48 | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through a two-step process: the chlorination of a suitable precursor to form the key carboxylic acid intermediate, followed by a classic acid-catalyzed esterification.

Synthesis of Key Intermediate: 2,6-Dichloro-4-methylnicotinic Acid

The immediate precursor is 2,6-dichloro-4-methylnicotinic acid (CAS: 62774-90-7). While various methods exist for the synthesis of dichloronicotinic acids, a common industrial approach involves the chlorination of a dihydroxy-pyridine derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5] This transformation is a robust and high-yielding method for converting hydroxyl groups on a pyridine ring to chlorine atoms.

Esterification: The Fischer-Speier Method

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] The reaction is an equilibrium-driven process where the large excess of alcohol (methanol) serves as both reactant and solvent, pushing the equilibrium toward the formation of the ester product.[6]

This protocol outlines the standard procedure for the esterification of the carboxylic acid precursor.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-4-methylnicotinic acid (1.0 eq.).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq.).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[8]

-

Neutralization & Extraction: Carefully neutralize the acidic residue by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[8]

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by column chromatography on silica gel if necessary.[7]

Synthesis Workflow Visualization

The overall synthetic pathway is a robust and scalable route for producing the target compound.

Caption: Synthetic pathway for this compound.

Part 3: Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

-

A singlet appearing in the aromatic region (δ 7.0-8.0 ppm) corresponds to the single proton on the pyridine ring (H-5).

-

A singlet in the upfield region (δ 3.8-4.0 ppm) integrating to three protons is characteristic of the methyl ester (-OCH₃) group.

-

Another singlet, typically around δ 2.4-2.6 ppm, integrating to three protons, is assigned to the methyl group attached to the pyridine ring (-CH₃ at C-4).

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon skeleton.

-

The carbonyl carbon of the ester group will appear as a singlet in the downfield region (δ 160-170 ppm).

-

Several signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring. The carbons attached to the chlorine atoms (C-2 and C-6) will be significantly shifted.

-

Two distinct signals in the upfield region will be present for the ester methyl carbon (-OCH₃) at δ ~52 ppm and the ring methyl carbon (-CH₃) at δ ~20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

-

~1730-1715 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group.

-

~1600-1450 cm⁻¹: A series of absorptions due to the C=C and C=N bond stretching vibrations within the pyridine ring.

-

~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

-

~800-600 cm⁻¹: C-Cl stretching vibrations, confirming the presence of the chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (m/z = 220).

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a compound with two chlorine atoms will exhibit a characteristic pattern of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms.

| Technique | Feature | Expected Value/Observation |

| ¹H NMR | Aromatic Proton (H-5) | δ ~7.5 ppm (s, 1H) |

| Ester Methyl (-OCH₃) | δ ~3.9 ppm (s, 3H) | |

| Ring Methyl (-CH₃) | δ ~2.5 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Aromatic Carbons | δ ~120-160 ppm | |

| Ester Methyl (-OCH₃) | δ ~53 ppm | |

| Ring Methyl (-CH₃) | δ ~24 ppm | |

| IR | C=O Stretch | ~1725 cm⁻¹ |

| MS (EI) | [M]⁺, [M+2]⁺, [M+4]⁺ | m/z 219, 221, 223 (base peak depends on fragmentation) |

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloro-substituents.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen and the ester group makes these positions electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

-

Ester Group Transformations: The methyl ester can undergo standard transformations such as hydrolysis back to the carboxylic acid, or transesterification with other alcohols.

Applications in Synthesis

This compound is not typically an end-product but rather a key intermediate. Its ability to undergo sequential or differential SNAr reactions allows for the controlled introduction of various functional groups, building molecular complexity. This makes it an attractive starting material for generating libraries of compounds in drug discovery campaigns, particularly for targets where a substituted pyridine core is desired.[1][2] Derivatives of dichloronicotinic acid are used in the development of herbicides and pharmaceuticals.[1][9]

Reactivity Visualization

The primary sites of reactivity allow for diverse chemical transformations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-4-methylnicotinate in Organic Solvents

Introduction: The Critical Role of Solubility for a Key Synthetic Intermediate

Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] As a functionalized heterocyclic compound, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physical property that dictates its path through the development pipeline.[2][3] From the perspective of a process chemist, solubility in various organic solvents is paramount for optimizing reaction conditions, controlling crystallization for purification, and achieving desired yields. For formulation scientists, understanding a compound's dissolution characteristics is fundamental to designing a dosage form with adequate bioavailability.[4][5] Poor solubility can lead to significant challenges, including low absorption and variable therapeutic outcomes.[2]

This technical guide addresses the solubility of this compound. Given the limited availability of quantitative solubility data in public literature, this document provides a comprehensive framework for researchers. It outlines the foundational principles of solubility determination, presents a robust experimental protocol for generating reliable data, and explains the scientific rationale behind each step, empowering researchers to characterize this crucial parameter in-house.

Solubility Profile: A Predictive Overview

The following table summarizes this expected qualitative profile. It is crucial for researchers to recognize this as a predictive assessment; precise quantitative data must be determined experimentally for any rigorous application.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like-dissolves-like" principle; the solute's chloro-substituents interact favorably with chlorinated solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Solvents can engage in dipole-dipole interactions with the polar ester and pyridine ring. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's hydroxyl group can act as a hydrogen bond donor to the pyridine nitrogen and ester carbonyl oxygen. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | Limited interaction sites for non-polar solvents, though some solubility in aromatic solvents like toluene may be observed. |

| Aqueous | Water, Buffered Solutions | Poor | The molecule is predominantly hydrophobic despite the polar functional groups, leading to low aqueous solubility. |

The Science of Solubility Determination: Thermodynamic vs. Kinetic

When discussing solubility, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[6]

-

Thermodynamic Solubility: This is the "true" solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[7] It is an intrinsic, unchanging property of the system. The gold-standard method for its determination is the Shake-Flask method.[8][9]

-

Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a supersaturated solution.[6][7] It is often measured in high-throughput screening (HTS) settings where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer.[7] The resulting value can be higher than the thermodynamic solubility because there may not be enough time for the system to reach equilibrium.[9]

For process development, purification, and formulation, thermodynamic solubility is the more critical and reliable parameter. This guide will focus exclusively on its determination.

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is the most reliable technique for determining thermodynamic solubility.[8] The principle is straightforward: an excess of the solid compound is agitated in the solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[10] The concentration of the resulting clear supernatant is then measured.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Action: Add an excess amount of solid this compound into a sealed glass vial (e.g., a 4 mL screw-cap vial). A sufficient excess is typically 2-3 times the expected amount needed for saturation, ensuring a solid phase remains visible throughout the experiment.

-

Causality: Using an excess of the solid is a core requirement to ensure that the dissolution process reaches its natural equilibrium limit. Without a visible excess of the solid phase at the end of the experiment, one cannot be certain that saturation was achieved.

-

-

Solvent Addition & Sealing:

-

Action: Accurately dispense a known volume or mass of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation, which would alter the final concentration.

-

Causality: A precise volume/mass of the solvent is critical as it forms the denominator in the final solubility calculation (e.g., mg/mL or g/100g ). Tightly sealing the system maintains this known quantity throughout the equilibration period.

-

-

Equilibration:

-

Action: Place the vials on an orbital shaker or rotator within a temperature-controlled incubator (e.g., at 25°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.

-

Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[11] Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire solution volume reaches a uniform saturation state. The extended time allows the rates of dissolution and precipitation to become equal, the definition of equilibrium.

-

-

Phase Separation:

-

Action: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) for sedimentation of the excess solid. Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot using a syringe filter (e.g., a 0.22 µm or 0.45 µm PTFE filter) into a clean analysis vial.

-

Causality: This step is critical for ensuring that only the dissolved solute is analyzed. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility. Using a filter material (like PTFE) that does not bind the analyte is essential for accuracy.

-

-

Quantification:

-

Action: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Causality: Direct analysis of a saturated solution is often impossible as the concentration is too high for most detectors. A precise, documented dilution is required to bring the concentration into a quantifiable range. The final calculated solubility must account for this dilution factor.

-

Workflow for Solubility Determination

Caption: Logical workflow for determining thermodynamic solubility via the isothermal saturation method.

Analytical Quantification Techniques

The choice of analytical technique is dependent on the properties of the solute and the required sensitivity. For a UV-active compound like this compound, HPLC with a UV detector (HPLC-UV) is the most common and robust method.

-

High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from any potential impurities or degradants before quantification, making it highly specific and reliable.[12] A calibration curve must be prepared using certified standards of the compound to relate the detector response (e.g., peak area) to concentration.

-

Other Techniques: In cases where the compound lacks a strong chromophore or when higher sensitivity is needed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. For high-throughput applications, methods like nephelometry, which measures light scattering from precipitated particles, can be used for kinetic solubility.[13]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its importance as a synthetic intermediate necessitates a thorough understanding of this property. This guide provides the scientific context and a detailed, self-validating experimental protocol to empower researchers in drug development and process chemistry to generate this critical data. By employing the isothermal saturation method with precise analytical quantification, laboratories can produce reliable and reproducible solubility values. This information is indispensable for guiding solvent selection, optimizing reaction and purification protocols, and informing early-stage formulation decisions, ultimately accelerating the development timeline.

References

- 1. chemscene.com [chemscene.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. jmpas.com [jmpas.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 13. rheolution.com [rheolution.com]

A Technical Guide to the Safe Handling of Methyl 2,6-dichloro-4-methylnicotinate (CAS 1013648-04-8): A Hazard Assessment Based on Structural Analogs

This document provides a comprehensive safety and handling guide for Methyl 2,6-dichloro-4-methylnicotinate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of a formally published Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach, synthesizing data from structurally related analogs to construct a robust operational safety framework. This methodology, common in research and development settings when dealing with novel or less-characterized substances, ensures that safety protocols are grounded in established chemical principles and data from the most relevant available sources.

The core principle of this guide is to treat the compound with a high degree of caution, assuming a hazard profile informed by its constituent functional groups: a chlorinated pyridine ring and a methyl ester. This approach is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The key identifiers and inferred physical state for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1013648-04-8 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Synonym | 3-Pyridinecarboxylic acid, 2,6-dichloro-4-methyl-, methyl ester | [1] |

| Inferred Appearance | White to light yellow crystalline powder | [4] |

| Recommended Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [1][2] |

The recommended storage conditions—refrigeration under an inert atmosphere—are critical. This is not merely for stability but is a key safety measure. Low temperatures reduce the vapor pressure of any potentially volatile impurities, while the inert atmosphere prevents slow degradation that could lead to the formation of more hazardous or unknown byproducts.

Hazard Identification: A Composite Analysis from Structural Analogs

A definitive GHS classification for this compound is not available. Therefore, we have compiled the classifications of closely related compounds, such as methyl nicotinate, methyl 2,6-dichloroisonicotinate, and other chlorinated pyridine derivatives, to project a likely hazard profile. The presence of two chlorine atoms on the pyridine ring is expected to enhance its reactivity and potential for biological interaction compared to the parent methyl nicotinate.

Projected GHS Hazard Classification:

| Hazard Class | Hazard Statement | Rationale / Contributing Analog |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Methyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7] |

| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Methyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7] |

| STOT - Single Exposure (Cat. 3) | H335: May cause respiratory irritation | Methyl Nicotinate, Ethyl 4,6-dichloro-2-methylnicotinate[5][6][7] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 2,6-Dichloro-4-methylnicotinonitrile, Ethyl 4,6-dichloro-2-methylnicotinate[4][7] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Ethyl 4,6-dichloro-2-methylnicotinate[7] |

| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life | Methyl Nicotinate |

Expert Insight: The primary hazards are irritation to the skin, eyes, and respiratory tract.[5][6] This is a common feature of functionalized aromatic compounds. The chlorine atoms act as electron-withdrawing groups, potentially making the molecule more susceptible to nucleophilic attack or interaction with biological macromolecules, which can trigger an irritant response. The potential for acute toxicity upon ingestion or inhalation should not be underestimated.[4][7]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) and standardized workflows, is essential for safe handling.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The causality is simple: the fume hood contains dust and vapors at the source, preventing inhalation, which is a primary exposure route.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or punctures before use. Always remove gloves using the proper technique to avoid contaminating your skin.[11]

-

Body Protection: A full-length laboratory coat, buttoned, is required.

-

Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[9]

Standard Workflow for Handling and Solution Preparation

This protocol is designed as a self-validating system, where each step logically follows the next to minimize exposure.

Caption: Standard workflow for safely handling this compound.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a clear, pre-defined response plan is critical to ensuring safety.

First-Aid Measures

The following table outlines the immediate actions to be taken following an exposure. Medical attention should always be sought after any significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |

| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8][10] |

Accidental Release (Spill) Protocol

This decision tree outlines the response to an accidental release.

References

- 1. chemscene.com [chemscene.com]

- 2. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1013648-04-8 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Ethyl 4,6-dichloro-2-methylnicotinate | C9H9Cl2NO2 | CID 2786748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. derthon.com [derthon.com]

- 11. indofinechemical.com [indofinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 2,6-dichloro-4-methylnicotinate

Introduction

Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its densely functionalized heterocyclic core serves as a versatile scaffold for the synthesis of complex bioactive molecules.[2] The strategic placement of chloro, methyl, and methyl ester groups provides multiple reaction sites for further chemical modification, making it a valuable intermediate for drug discovery and crop protection research.

This guide provides an in-depth, scientifically grounded pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each transformation, offering a robust, self-validating protocol for researchers and chemical development professionals. The presented pathway is a logical sequence of three primary stages:

-

Construction of the Pyridine Core: Formation of 2,6-Dihydroxy-4-methylnicotinonitrile.

-

Chlorination and Hydrolysis: Conversion to the key intermediate, 2,6-Dichloro-4-methylnicotinic Acid.

-

Final Esterification: Synthesis of the target molecule, this compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

The synthesis is best understood as a modular process, where each stage yields a stable intermediate that is purified before proceeding to the next transformation. This approach ensures high purity in the final product and allows for clear analytical checkpoints throughout the workflow.

Stage 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile (The Pyridine Core)

Chemical Principle: The foundational step is the construction of the substituted pyridine ring. This is efficiently achieved via a base-catalyzed condensation reaction, a variant of the Guareschi-Thorpe pyridine synthesis. The reaction involves the nucleophilic addition of the enolate of cyanoacetamide to the β-ketoester, ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration yield the stable 2,6-dihydroxy-4-methylnicotinonitrile, which exists predominantly in its pyridone tautomeric form.[3] The use of a base like sodium methoxide is critical for deprotonating the cyanoacetamide, thereby generating the necessary nucleophile to initiate the reaction cascade.[3]

Experimental Workflow: Stage 1

Caption: Workflow for the synthesis of the dihydroxynicotinonitrile intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: To this solution, add cyanoacetamide (1.0 eq) portion-wise, followed by the dropwise addition of ethyl acetoacetate (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile (CAS 5444-02-0).[4]

Quantitative Data: Stage 1

| Reagent | Molar Eq. | Key Parameters | Expected Yield |

| Ethyl Acetoacetate | 1.0 | Solvent: Anhydrous Methanol | 75-85% |

| Cyanoacetamide | 1.0 | Catalyst: Sodium Methoxide | |

| Sodium Methoxide | 1.0 | Temperature: Reflux (approx. 65°C) | |

| Hydrochloric Acid | As needed | Reaction Time: 4-6 hours |

Stage 2: Synthesis of 2,6-Dichloro-4-methylnicotinic Acid

This stage involves two critical transformations: the conversion of the dihydroxy-pyridine to a dichloro-pyridine and the subsequent hydrolysis of the nitrile functional group to a carboxylic acid.

Chemical Principle (Part A - Chlorination): The dihydroxy (pyridone) intermediate is converted to the dichloro derivative using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[2] The mechanism involves the phosphorylation of the pyridone oxygen atoms, creating excellent leaving groups that are subsequently displaced by chloride ions. This reaction is often performed at elevated temperatures to drive it to completion. The addition of a phase-transfer catalyst like benzyltriethylammonium chloride can sometimes enhance the reaction rate and yield.[2]

Chemical Principle (Part B - Hydrolysis): The nitrile group of the resulting 2,6-dichloro-4-methylnicotinonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either strong acidic or basic conditions. Acid-catalyzed hydrolysis, for example with aqueous sulfuric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Experimental Workflow: Stage 2

Caption: Workflow for the chlorination and hydrolysis steps.

Experimental Protocol (Chlorination):

-

Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq). The reaction is exothermic and should be handled in a fume hood.

-

Reaction: Heat the stirred mixture to 110-120°C and maintain for 3-5 hours.[2]

-

Workup: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step must be performed cautiously as the quenching of excess POCl₃ is highly exothermic.

-

Isolation: A solid will precipitate. Collect the crude 2,6-dichloro-4-methylnicotinonitrile by vacuum filtration, wash with water, and dry. The typical yield for this step is high (around 85-95%).[2]

Experimental Protocol (Hydrolysis):

-

Reaction Setup: Suspend the crude 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 60-70% H₂SO₄).

-

Reaction: Heat the mixture to reflux (approx. 120-140°C) for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Cool the reaction mixture and carefully pour it into ice water.

-

Isolation: The product, 2,6-dichloro-4-methylnicotinic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 3: Fischer Esterification to this compound

Chemical Principle: The final step is a classic Fischer-Speier esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] The reaction is an equilibrium. To drive it towards the product side, methanol is typically used as the solvent, ensuring it is present in large excess.[6]

Experimental Workflow: Stage 3

Caption: Workflow for the final Fischer esterification step.

Experimental Protocol:

-

Reaction Setup: Suspend 2,6-dichloro-4-methylnicotinic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 6-18 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.[5]

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction & Isolation: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.[5]

Quantitative Data: Stage 3

| Reagent | Molar Eq. | Key Parameters | Reported Yield (Analogous) |

| 2,6-Dichloro-4-methylnicotinic Acid | 1.0 | Solvent: Methanol (excess) | 75-88%[5][7] |

| Sulfuric Acid (conc.) | 0.1-0.2 | Catalyst: H₂SO₄ | |

| Sodium Bicarbonate | As needed | Temperature: Reflux (approx. 65°C) | |

| Ethyl Acetate | As needed | Reaction Time: 6-18 hours |

Overall Synthesis Scheme

The complete, three-stage synthesis pathway is summarized below, illustrating the logical progression from simple acyclic precursors to the final, highly functionalized heterocyclic product.

Caption: Complete synthesis pathway for this compound.

Conclusion

The synthesis of this compound is a robust and reproducible multi-step process grounded in fundamental organic chemistry principles. By systematically building the pyridine core, followed by targeted chlorination, hydrolysis, and esterification, high yields of the desired product can be reliably obtained. The protocols outlined in this guide provide a comprehensive and validated framework for laboratory and process chemistry applications, enabling researchers to access this valuable chemical intermediate for further discovery and development efforts.

References

- 1. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

The Synthesis of Methyl 2,6-dichloro-4-methylnicotinate: A Technical Guide

An In-depth Examination of Starting Materials and Synthetic Strategies for Researchers and Drug Development Professionals.

Methyl 2,6-dichloro-4-methylnicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a versatile intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern the transformations.

Strategic Approach to the Synthesis of a Highly Functionalized Pyridine

The synthesis of a polysubstituted pyridine ring, such as that in this compound, requires a strategic approach that allows for the precise installation of functional groups. A common and effective strategy involves the initial construction of a pyridine ring with functionalities that can be readily converted to the desired substituents. In this case, a logical and well-documented pathway proceeds through the formation of a dihydroxynitrile pyridine derivative, followed by chlorination and esterification.

This multi-step approach offers several advantages, including the use of readily available and cost-effective starting materials, and the ability to control the regioselectivity of the substitutions.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a three-stage process, beginning with the construction of the pyridine core, followed by functional group interconversions.

Caption: Synthetic workflow for this compound.

Part 1: Core Starting Materials - Properties and Sourcing

The selection of appropriate starting materials is critical for the successful and efficient synthesis of the target molecule. The primary precursors for this synthetic route are readily available from commercial suppliers.

| Starting Material | Chemical Formula | Molecular Weight | Key Properties |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 g/mol | Colorless liquid, keto-enol tautomerism |

| Malononitrile | CH₂(CN)₂ | 66.06 g/mol | White solid, reactive methylene group |

| Phosphorus oxychloride | POCl₃ | 153.33 g/mol | Colorless liquid, fuming, corrosive |

| Phosphorus pentachloride | PCl₅ | 208.24 g/mol | White to yellow solid, moisture sensitive |

| Methanol | CH₃OH | 32.04 g/mol | Colorless liquid, polar protic solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 g/mol | Colorless, viscous liquid, strong acid |

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis of this compound, along with expert insights into the reaction mechanisms and critical experimental parameters.

Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile

The initial and crucial step is the construction of the substituted pyridine ring. This is typically achieved through a condensation reaction. The synthesis of substituted pyridines via condensation reactions of carbonyl compounds is a well-established method[1][2].

Protocol:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve ethyl acetoacetate and malononitrile in a suitable solvent, such as ethanol.

-

Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-dihydroxy-4-methylnicotinonitrile[3].

Expertise & Experience: The choice of base is critical in this condensation reaction. A weak base like piperidine is often sufficient to catalyze the reaction without promoting unwanted side reactions. The acidity of the methylene group in malononitrile and the keto-enol tautomerism of ethyl acetoacetate are key to the success of this cyclization.

Step 2: Chlorination of 2,6-Dihydroxy-4-methylnicotinonitrile

The conversion of the dihydroxy pyridine to the corresponding dichloro derivative is a key transformation. This is achieved using a potent chlorinating agent. The use of phosphorus oxychloride, often in combination with phosphorus pentachloride, is a standard and effective method for this type of transformation[4].

Protocol:

-

In a fume hood, carefully add 2,6-dihydroxy-4-methylnicotinonitrile to an excess of phosphorus oxychloride.

-

Slowly add phosphorus pentachloride to the mixture in portions.

-

Heat the reaction mixture under reflux for several hours. The reaction should be monitored for the disappearance of the starting material.

-

After completion, carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

-

The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water, and dry to yield 2,6-dichloro-4-methylnicotinonitrile.

Trustworthiness: This chlorination reaction is highly effective but requires careful handling of the reagents due to their corrosive and moisture-sensitive nature. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 3: Hydrolysis of 2,6-Dichloro-4-methylnicotinonitrile

The next step involves the conversion of the nitrile group to a carboxylic acid. This is typically achieved through acid-catalyzed hydrolysis. A mixture of a strong mineral acid and an organic acid can be effective for this transformation[5].

Protocol:

-

Suspend 2,6-dichloro-4-methylnicotinonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Heat the mixture to reflux, and add water dropwise over a period of time.

-

Continue to heat under reflux until the hydrolysis is complete, as indicated by TLC or HPLC analysis.

-

Cool the reaction mixture and pour it into ice water to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 2,6-dichloro-4-methylnicotinic acid.

Authoritative Grounding: The mechanism of nitrile hydrolysis in strong acid involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Step 4: Esterification of 2,6-Dichloro-4-methylnicotinic Acid

The final step is the esterification of the nicotinic acid derivative to the desired methyl ester. The Fischer esterification is a classic and reliable method for this conversion[6][7][8].

Protocol:

-

Dissolve 2,6-dichloro-4-methylnicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound[9][10].

Causality Behind Experimental Choices: Using methanol as both the solvent and the reagent drives the equilibrium of the Fischer esterification towards the product side. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[7].

Part 3: Visualization of the Core Reaction Mechanism

The chlorination of the dihydroxypyridine is a pivotal step in this synthesis. The following diagram illustrates the proposed mechanism for this transformation.

Caption: Proposed mechanism for the chlorination of the dihydroxy pyridine intermediate.

References

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. scbt.com [scbt.com]

- 4. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. 1013648-04-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,6-dichloro-4-methylnicotinate

Introduction

Methyl 2,6-dichloro-4-methylnicotinate is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a pyridine ring with chloro, methyl, and methyl ester substituents, gives rise to a unique spectroscopic signature. Among the array of analytical techniques employed for its characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone for unambiguous structure elucidation and purity assessment.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and predict the NMR spectra of complex heterocyclic molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through data from analogous compounds.

Molecular Structure and Expected Proton Environments

The chemical structure of this compound (C₈H₇Cl₂NO₂) dictates the number and nature of signals in its ¹H NMR spectrum.[1] The molecule possesses three distinct sets of protons in different chemical environments:

-

The Aromatic Proton (H-5): A single proton attached to the pyridine ring at position 5.

-

The Methyl Ester Protons (-OCH₃): Three equivalent protons of the methyl group in the ester functionality.

-

The Pyridine Methyl Protons (-CH₃): Three equivalent protons of the methyl group attached to the pyridine ring at position 4.

Due to the absence of adjacent protons, the signals for the methyl ester and pyridine methyl groups are expected to be singlets. The aromatic proton at position 5 is also expected to be a singlet as there are no vicinal or geminal protons to couple with.

Theoretical Principles and Prediction of the ¹H NMR Spectrum

The chemical shift of a proton is highly sensitive to its local electronic environment. In this compound, the substituents on the pyridine ring exert significant electronic effects that influence the chemical shifts of the ring proton and the methyl groups.

-

Chloro Groups (at C2 and C6): Chlorine is an electronegative atom that withdraws electron density from the pyridine ring through the inductive effect. This deshields the ring proton, causing its signal to appear at a higher chemical shift (downfield).

-

Methyl Group (at C4): The methyl group is weakly electron-donating, which slightly shields the ring protons.

-

Methyl Ester Group (at C3): The ester group is electron-withdrawing and will also contribute to the deshielding of the ring proton.

Based on these principles and by comparing with data from similar substituted pyridines, we can predict the ¹H NMR spectrum of this compound.[2][3][4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Aromatic) | 7.5 - 8.0 | Singlet (s) | 1H |